1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H9IN2O2 and its molecular weight is 316.098. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Optical Properties
Diketopyrrolopyrroles (DPPs) and their derivatives, including dihydropyrimidines, are renowned for their extensive applications in dyes, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The research into these compounds has been propelled by their straightforward synthesis, good stability, and nearly perfect fluorescence quantum yield. Their structural modification, such as the extension of the DPP chromophore, results in significant alterations in both linear and nonlinear optical properties, showcasing a strong bathochromic shift in absorption and an increase in the two-photon absorption cross-section. This versatility underscores the compound's potential in the development of advanced optical materials (Grzybowski & Gryko, 2015).
Catalytic Applications and Synthesis of Heterocyclic Compounds
Hybrid catalysts have revolutionized the synthesis of pyranopyrimidine scaffolds, which are pivotal in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research into these scaffolds, including dihydropyrimidines, highlights the versatility of hybrid catalysts (organocatalysts, metal catalysts, ionic liquid catalysts, etc.) in synthesizing complex molecules. Such advancements underscore the role of dihydropyrimidine derivatives in the development of lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Anti-inflammatory and Biological Activities
Substituted tetrahydropyrimidine derivatives, a category to which 1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione belongs, have been explored for their potential in-vitro anti-inflammatory activities. The derivatives have shown potent anti-inflammatory effects, suggesting their utility in designing new leads for anti-inflammatory drugs. This evidence points towards the compound's potential in therapeutic applications, particularly in anti-inflammatory medication (Gondkar, Deshmukh, & Chaudhari, 2013).
Optoelectronic Materials
Quinazolines and pyrimidines, including derivatives like this compound, have significant applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, show promising optoelectronic properties. Their use in organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors, among others, highlights the broad applicability of these derivatives in the development of novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Properties
IUPAC Name |
1-(4-iodophenyl)-1,3-diazinane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXLSPXXUCMDPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1528991-21-0 |
Source
|
Record name | 1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.